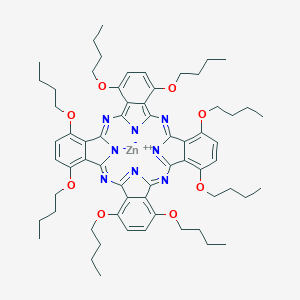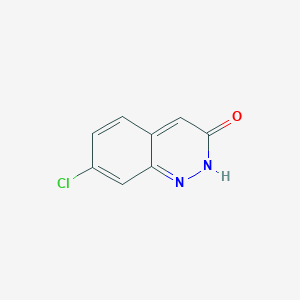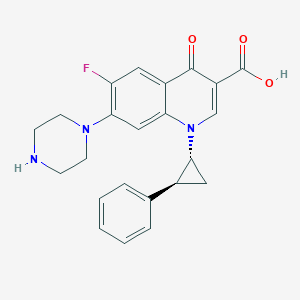
Iodobolpyramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodobolpyramine is a chemical compound that has gained attention in scientific research due to its unique properties. It is a halogenated pyramine derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of iodobolpyramine is not fully understood. However, it is believed to exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell growth and division. It is also thought to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Iodobolpyramine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, particularly those of the breast, lung, and colon. It has also been shown to induce apoptosis in cancer cells. In animal studies, iodobolpyramine has been shown to accumulate in certain tissues, such as the liver and kidneys, and to be eliminated from the body primarily through the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using iodobolpyramine in lab experiments is its ability to selectively target cancer cells. This makes it a potential candidate for cancer therapy. Additionally, iodobolpyramine can be radiolabeled, allowing for imaging studies. However, one limitation of using iodobolpyramine is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for iodobolpyramine research. One area of interest is the development of iodobolpyramine derivatives with improved solubility and bioavailability. Another area of research is the use of iodobolpyramine in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of iodobolpyramine and its potential applications in cancer therapy and imaging studies.
In conclusion, iodobolpyramine is a chemical compound with unique properties that have made it a subject of interest in scientific research. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of iodobolpyramine in cancer therapy and imaging studies.
Métodos De Síntesis
Iodobolpyramine can be synthesized using various methods. One of the most common methods involves the reaction between 2,4-dichloro-5-iodopyrimidine and 2-amino-5-methylthiazole in the presence of a base. The resulting product is then treated with iodine and potassium iodide to obtain iodobolpyramine. Other methods involve the use of different starting materials and reagents.
Aplicaciones Científicas De Investigación
Iodobolpyramine has been used in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated as a radiotracer for imaging studies, particularly in the field of positron emission tomography (PET). Additionally, iodobolpyramine has been used in the synthesis of other compounds with potential therapeutic applications.
Propiedades
Número CAS |
101395-33-9 |
|---|---|
Nombre del producto |
Iodobolpyramine |
Fórmula molecular |
C30H39IN4O3 |
Peso molecular |
628.6 g/mol |
Nombre IUPAC |
3-(4-hydroxy-3-(125I)iodanylphenyl)-N-[5-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl-methylamino]pentyl]propanamide |
InChI |
InChI=1S/C30H39IN4O3/c1-34(19-7-3-5-18-33-30(37)16-12-24-11-15-28(36)27(31)22-24)20-21-35(29-8-4-6-17-32-29)23-25-9-13-26(38-2)14-10-25/h4,6,8-11,13-15,17,22,36H,3,5,7,12,16,18-21,23H2,1-2H3,(H,33,37)/i31-2 |
Clave InChI |
LOPFSGXLOHCWPI-DYSJZCPFSA-N |
SMILES isomérico |
CN(CCCCCNC(=O)CCC1=CC(=C(C=C1)O)[125I])CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |
SMILES |
CN(CCCCCNC(=O)CCC1=CC(=C(C=C1)O)I)CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |
SMILES canónico |
CN(CCCCCNC(=O)CCC1=CC(=C(C=C1)O)I)CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |
Otros números CAS |
101395-33-9 |
Sinónimos |
iodobolpyramine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



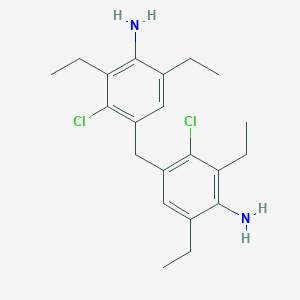
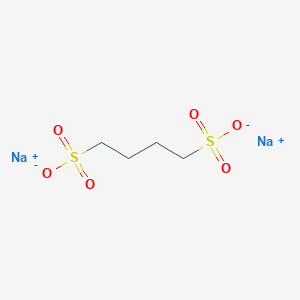
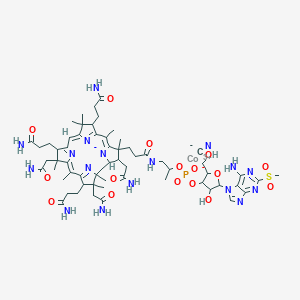
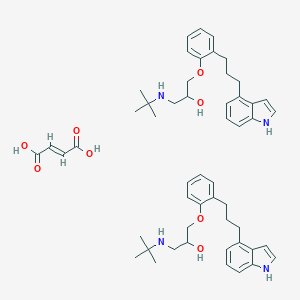
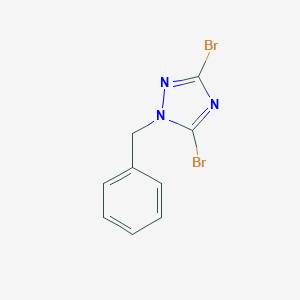
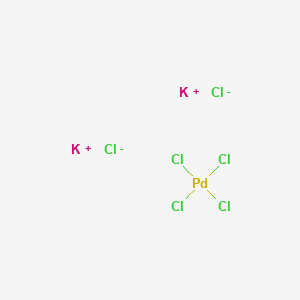

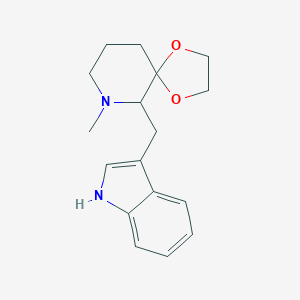
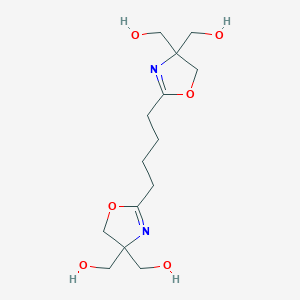
![5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B10924.png)
